molecular formula C19H36O4 B13424435 1-(Acetyloxy)-2-hydroxy-4-heptadecanone

1-(Acetyloxy)-2-hydroxy-4-heptadecanone

Cat. No.: B13424435
M. Wt: 328.5 g/mol
InChI Key: QXUWBQTYDJKJEM-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-2-hydroxy-4-heptadecanone is an organic compound characterized by the presence of an acetyloxy group, a hydroxy group, and a heptadecanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-2-hydroxy-4-heptadecanone typically involves the acetylation of 2-hydroxy-4-heptadecanone. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as DMAP (4-dimethylaminopyridine) can further enhance the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyloxy)-2-hydroxy-4-heptadecanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the heptadecanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of 1-(Acetyloxy)-2-oxo-4-heptadecanone.

    Reduction: Formation of 1-(Acetyloxy)-2-hydroxy-4-heptadecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Acetyloxy)-2-hydroxy-4-heptadecanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-2-hydroxy-4-heptadecanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for the hydroxy functionality, allowing for selective reactions at other sites in the molecule. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(Acetyloxy)-2-hydroxy-4-octadecanone
  • 1-(Acetyloxy)-2-hydroxy-4-nonadecanone
  • 1-(Acetyloxy)-2-hydroxy-4-decanone

Uniqueness: 1-(Acetyloxy)-2-hydroxy-4-heptadecanone is unique due to its specific chain length and the presence of both acetyloxy and hydroxy groups. This combination of functional groups and chain length imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

(2-hydroxy-4-oxoheptadecyl) acetate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h19,22H,3-16H2,1-2H3

InChI Key

QXUWBQTYDJKJEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(COC(=O)C)O

Origin of Product

United States

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